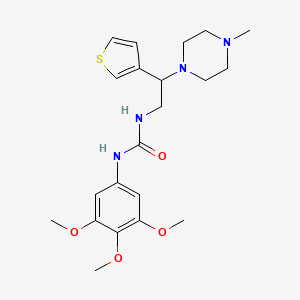

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4S/c1-24-6-8-25(9-7-24)17(15-5-10-30-14-15)13-22-21(26)23-16-11-18(27-2)20(29-4)19(12-16)28-3/h5,10-12,14,17H,6-9,13H2,1-4H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOXRPGSORPGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 358.5 g/mol. The structure includes a piperazine moiety, a thiophene ring, and a trimethoxyphenyl group, which contribute to its distinctive chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4OS |

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea |

| SMILES | CN1CCN(CC1)C(CNC(=O)Nc2cccc(C)c2)c3ccsc3 |

Synthesis

The synthesis of 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Common reagents used include lithium aluminum hydride for reduction and various halogens for substitution reactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. The biological activity is often assessed using Minimum Inhibitory Concentration (MIC) assays.

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound A | 25 | Antimicrobial |

| Compound B | 50 | Antimicrobial |

| Compound C | >200 | No significant activity |

Anticancer Potential

The compound's structural attributes suggest potential anticancer activity. Thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies show that modifications in the piperazine and thiophene groups can enhance cytotoxicity against various cancer cell lines.

The mechanism of action for compounds like 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea may involve interaction with specific biological targets such as enzymes or receptors. For example, studies have indicated that such compounds can act as inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

Case Studies

Several studies have evaluated the biological activity of related compounds:

-

Antitubercular Activity : A series of thiophene-containing urea derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with specific substitutions showed promising antitubercular activity with low cytotoxicity.

- Key Findings :

- Compound TTU12 exhibited an MIC value of 1.56 µM against Mtb H37Rv.

- Structural modifications significantly influenced the biological profile.

- Key Findings :

- Inhibition Studies : Research on similar urea derivatives has demonstrated their inhibitory effects on acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The table below compares the target compound with structurally related urea/thiourea derivatives from the literature:

Pharmacophore Analysis

- Trimethoxyphenyl Group : Present in the target compound and (tetrazole analogs), this group is critical for tubulin polymerization inhibition .

- Piperazine Ring : Unlike ’s benzamide derivatives (e.g., 3a ), the target compound’s 4-methylpiperazine may reduce basicity, lowering hERG channel affinity .

- Urea vs. Thiourea : Thioureas () exhibit stronger hydrogen-bond acceptor capacity but lower metabolic stability compared to ureas .

Crystallographic and Conformational Insights

- Dihedral Angles : In , the trimethoxyphenyl group in (Z)-5-[2-(benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole forms an 84.47° dihedral angle with the benzothiophene ring, optimizing π-π stacking . The target compound’s thiophene-piperazine linker may enforce a similar conformation for target engagement.

Q & A

Q. What are the key synthetic challenges in preparing 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including coupling of a thiophene-containing ethylamine intermediate with a 3,4,5-trimethoxyphenyl urea precursor. Challenges include regioselectivity in forming the urea bond and steric hindrance from the bulky 3,4,5-trimethoxyphenyl group. A recommended approach is to use carbodiimide coupling agents (e.g., DCC or EDCI) with DMAP catalysis to enhance reaction efficiency . Purification via flash chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) and characterization by ¹H/¹³C NMR and HRMS are critical to confirm structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation account for structural complexity?

- ¹H NMR : Focus on resolving split signals for the piperazine methyl group (~δ 2.3–2.5 ppm) and thiophene protons (~δ 7.0–7.5 ppm).

- ¹³C NMR : Confirm the urea carbonyl signal (~δ 155–160 ppm) and trimethoxyphenyl carbons (δ ~55–60 ppm for OCH₃ groups).

- HRMS : Validate the molecular ion ([M+H]⁺) with <5 ppm mass accuracy.

Discrepancies in peak splitting (e.g., piperazine ring conformers) should be analyzed using variable-temperature NMR to distinguish dynamic effects from impurities .

Q. How does the 3,4,5-trimethoxyphenyl group influence the compound’s physicochemical properties?

The trimethoxyphenyl moiety enhances lipophilicity (logP ~3.5–4.0 predicted), which can improve membrane permeability but may reduce aqueous solubility. Computational tools like Schrödinger’s QikProp or experimental HPLC logD₇.₄ measurements are advised to quantify these effects. Methoxy groups also contribute to π-stacking interactions, relevant in target binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative activity data for this compound across cell lines?

Discrepancies may arise from differences in cell line genetic backgrounds (e.g., p53 status) or assay conditions (e.g., serum concentration). A standardized protocol includes:

- Dose-response curves (0.1–100 µM, 72-hour exposure).

- Parallel testing in isogenic cell pairs (e.g., wild-type vs. mutant KRAS) to isolate mechanism-dependent effects.

- Combination with pathway inhibitors (e.g., PI3K/AKT) to identify synergistic/antagonistic interactions .

Q. What strategies are effective for elucidating the compound’s mechanism of action, given its structural similarity to kinase inhibitors?

- Kinase profiling panels (e.g., Eurofins DiscoverX) to screen against 400+ kinases.

- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.

- Molecular docking (AutoDock Vina) using crystal structures of homologous kinases (e.g., PIM1 or CDK2) to predict binding modes.

Follow-up with site-directed mutagenesis of predicted binding residues (e.g., hinge region lysines) to validate interactions .

Q. How can metabolic stability be improved without compromising bioactivity?

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) on the piperazine nitrogen to reduce first-pass metabolism.

- Isotopic labeling (²H or ¹⁹F) at metabolically labile sites (e.g., thiophene ring) tracked via LC-MS/MS .

- CYP450 inhibition assays (human liver microsomes) to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.